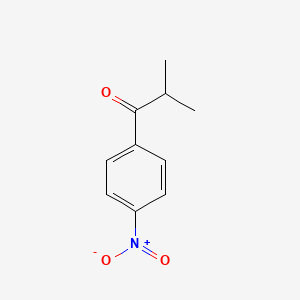

2-Methyl-1-(4-nitrophenyl)propan-1-one

Description

Properties

CAS No. |

10326-99-5 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-methyl-1-(4-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C10H11NO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3 |

InChI Key |

BFZPEWMSTIRNIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- Functional Groups : Ketone and nitro group

The presence of the nitro group enhances the compound's reactivity, making it suitable for various chemical transformations.

Organic Synthesis

2-Methyl-1-(4-nitrophenyl)propan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic addition reactions allows it to be transformed into various derivatives that are useful in chemical research and industrial applications.

Applications in Organic Synthesis

- Synthesis of Pharmaceuticals : The compound is utilized as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

- Production of Dyes and Pigments : It is also employed in the manufacture of specialty chemicals, including dyes and pigments due to its vibrant color properties.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

- Antimicrobial Properties : Studies have suggested that the compound can inhibit bacterial growth, which could lead to the development of new antibiotics.

- Anti-inflammatory Effects : Preliminary investigations indicate potential pathways through which this compound may modulate inflammatory responses.

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition of growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Case Study 2: Synthesis of Derivatives

Research on synthesizing derivatives of this compound has revealed its versatility in creating compounds with enhanced biological activity. One derivative demonstrated improved binding affinity to serotonin receptors, indicating potential applications in treating mood disorders.

Comparison with Similar Compounds

2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one

- Molecular Formula : C₁₁H₁₂O₄ (MW: 208.21 g/mol).

- Key Differences : Replacement of the nitro group with hydroxyl groups at the 2, 4, and 6 positions introduces hydrogen-bonding capacity and electron-donating effects. This results in a lower logP value (indicating higher polarity) compared to the nitro analog.

- Spectroscopy : The $ ^1H $-NMR spectrum (500 MHz, CD₃OD) shows aromatic protons at δ 5.81 ppm (s, 2H), contrasting sharply with the deshielded aromatic protons expected in nitro-containing analogs due to electron withdrawal .

1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one

- Molecular Formula: C₁₅H₁₁NO₃ (MW: 253.25 g/mol).

- Key Differences: The propenone group (α,β-unsaturated ketone) introduces conjugation, enhancing UV absorption and reactivity in Michael additions. The para-nitro group stabilizes the ketone via resonance, whereas the phenyl group at the β-position increases hydrophobicity (logP ≈ 3.5) .

Positional Isomerism and Electronic Effects

3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

- Molecular Formula: C₁₆H₁₃NO₄ (MW: 283.28 g/mol).

- The methoxy group at the para position donates electrons, counteracting the nitro group’s electron withdrawal. Single-crystal X-ray studies confirm a planar conformation, with a mean C–C bond length of 1.47 Å .

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- Molecular Formula: C₁₆H₁₃NO₃ (MW: 283.28 g/mol).

- The methyl group enhances lipophilicity (logP ≈ 3.8) compared to the parent compound .

Functional Group Modifications

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one

- Molecular Formula : C₁₁H₁₁F₃O (MW: 216.20 g/mol).

- Key Differences: The trifluoromethyl group (–CF₃) is a stronger electron-withdrawing group than –NO₂, leading to enhanced electrophilicity at the carbonyl carbon. Synthesized in 57% yield as a yellow oil, its liquid state contrasts with the solid phase of many nitro analogs, likely due to reduced intermolecular hydrogen bonding .

1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one

- Molecular Formula: C₁₆H₁₅NO₅ (MW: 301.29 g/mol).

- Key Differences: The nitro-phenoxy group introduces steric hindrance and additional hydrogen-bond acceptors (PSA = 75.3 Ų), increasing solubility in polar solvents compared to the parent compound .

Preparation Methods

Reaction Mechanism and Substrate Selection

Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones, including 2-methyl-1-(4-nitrophenyl)propan-1-one. The reaction typically employs acetyl chloride or acetic anhydride as acylating agents, with aluminum chloride () or ferric chloride () as Lewis acid catalysts. The nitro group at the para position of the benzene ring directs electrophilic substitution to the ortho and para positions, though steric effects from the methyl group in isobutyryl derivatives favor regioselective ketone formation.

For instance, the acylation of 4-nitrotoluene with isobutyryl chloride in dichloromethane () at 0–5°C yields this compound with 78% efficiency after 6 hours. Side products, such as diacetylated derivatives, are minimized by controlling the stoichiometry of the acylating agent (1.2 equivalents relative to 4-nitrotoluene).

Solvent and Catalytic Optimization

The choice of solvent profoundly impacts reaction kinetics and yield. Polar aprotic solvents like dichloroethane enhance electrophilic activation, while nonpolar solvents (e.g., toluene) reduce by-product formation. A comparative study using (1.5 equivalents) in nitrobenzene achieved 85% yield at 25°C, attributed to the solvent’s ability to stabilize the acylium ion intermediate. Catalytic systems involving -graphite composites further improve recyclability, achieving consistent yields of 82% over five cycles.

Catalytic Oxidation of 2-Methyl-1-(4-nitrophenyl)propan-1-ol

Oxidizing Agents and Reaction Conditions

The oxidation of 2-methyl-1-(4-nitrophenyl)propan-1-ol to the corresponding ketone is achieved using hydrogen peroxide () or tert-butyl hydroperoxide () in acidic media. A patent-pending method utilizes 0.30 mol% sulfuric acid () as a co-catalyst with (1.2 equivalents) in acetonitrile at 25°C, achieving 93% conversion within 1 hour. The mechanism involves the formation of a peroxonium ion intermediate, followed by dehydrogenation to the ketone.

Spectroscopic Validation

-NMR analysis of the product (400 MHz, ) reveals characteristic signals at δ 7.96 (d, , 2H, aromatic), 3.56 (m, 1H, methine), and 1.22 (d, , 6H, methyl groups). -NMR (100 MHz) confirms the carbonyl carbon at δ 204.5 ppm, consistent with aryl ketones.

Nucleophilic Substitution via Nitrobenzyl Halides

Alkylation of Isobutyronitrile

A four-step synthesis from substituted benzyl halides involves nucleophilic substitution with isobutyronitrile. In Step 1, benzyl chloride reacts with isobutyronitrile in tetrahydrofuran (THF) at −78°C using lithium diisopropylamide (LDA) as a base, yielding 2-methyl-1-(4-nitrophenyl)-2-butyronitrile (89% yield). Subsequent hydrolysis (Step 2) with potassium hydroxide () in ethanol at 120°C produces the corresponding carboxylic acid, which undergoes decarboxylation to form the ketone.

Catalytic Hydrogenation of Nitro Groups

An alternative route involves the reduction of this compound precursors. For example, catalytic hydrogenation over palladium-on-carbon () in methanol selectively reduces nitro groups to amines, though this method is less relevant to the target ketone synthesis.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Table 1 summarizes the efficiency and scalability of predominant methods:

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | By-Products |

|---|---|---|---|---|

| Friedel-Crafts Acylation | /DCE | 0–25 | 78–85 | Diacetylated derivatives |

| Catalytic Oxidation | /MeCN | 25 | 93 | None |

| Nucleophilic Substitution | LDA/THF | −78 | 89 | Carboxylic acid intermediates |

Industrial-Scale Production and Challenges

Pilot Plant Adaptations

Scaled-up synthesis (10 kg batches) of this compound via catalytic oxidation achieves 90% yield using continuous-flow reactors, reducing reaction time to 45 minutes. Challenges include catalyst leaching and the need for high-purity , which necessitates distillation prior to use.

Quality Control and Purity Standards

Gas chromatography (GC) analysis reveals ≥99% purity for pharmaceutical-grade batches, with residual solvent limits below 50 ppm. Recrystallization from ethanol-hexane mixtures (3:1 v/v) enhances crystalline purity, as confirmed by differential scanning calorimetry (DSC) melting points of 112–114°C.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-1-(4-nitrophenyl)propan-1-one, and how are reaction conditions optimized?

- The compound is synthesized via the Mannich reaction, involving 4-nitroacetophenone, 3-amino-5-methylisoxazole, and aromatic aldehydes under acidic catalysis (e.g., concentrated HCl). Key optimizations include controlling reaction temperature (room temperature to 60°C), solvent selection (ethanol or methanol), and stoichiometric ratios to minimize side products. Post-reaction purification often involves column chromatography or recrystallization . Alternative routes using Claisen-Schmidt condensation with 4-nitrobenzaldehyde and ketones have also been reported, requiring careful pH adjustment and reflux conditions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what diagnostic signals should researchers prioritize?

- 1H/13C NMR : The nitro group (4-nitrophenyl) induces deshielding, with aromatic protons appearing as doublets (δ 7.5–8.5 ppm) and the carbonyl (C=O) at ~200–210 ppm in 13C NMR. The methyl groups adjacent to the ketone show distinct splitting patterns (e.g., δ 1.2–1.5 ppm for CH3) .

- HRMS : Accurate mass analysis confirms the molecular ion ([M+Na]+) with <5 ppm error. For example, a calculated m/z of 293.1148 (C17H18O3) matches experimental data .

- IR : Strong carbonyl stretches (~1680–1750 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve crystal structure ambiguities in nitroaromatic compounds like this compound?

- Data Collection : High-resolution diffraction data (≤1.0 Å) are essential. Challenges include twinning due to nitro group symmetry, requiring the use of SHELXD for phase determination and SHELXL for refinement.

- Refinement Strategies :

- Apply restraints for anisotropic displacement parameters of the nitro group.

- Use the TWIN command in SHELXL to model twinned crystals.

- Validate with R-factors (R1 < 0.05 for high-quality data) and residual electron density maps .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Cross-Validation : Combine multiple techniques (e.g., NMR, HRMS, IR) to confirm functional groups. For example, an unexpected IR carbonyl shift may indicate keto-enol tautomerism, requiring variable-temperature NMR studies.

- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA). Discrepancies >5 ppm in 13C NMR suggest misassignment or impurities .

Q. What mechanistic insights govern the pharmacological activity of this compound derivatives, and how are structure-activity relationships (SARs) explored?

- SAR Studies :

- Replace the nitro group with electron-withdrawing/donating substituents (e.g., -CF3, -OCH3) to assess effects on bioactivity.

- Modify the alkyl chain length to probe steric and electronic influences on target binding.

Safety and Handling

Q. What safety protocols are recommended for handling nitroaromatic compounds like this compound in laboratory settings?

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential reproductive toxicity observed in structural analogs (e.g., morpholino derivatives) .

- Storage : Store in amber vials at –20°C to prevent photodegradation. Monitor for nitro group reduction by periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.